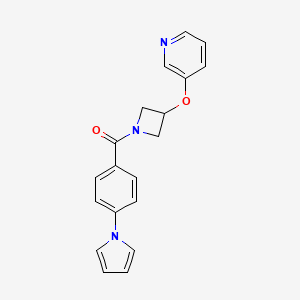

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-pyridin-3-yloxyazetidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(15-5-7-16(8-6-15)21-10-1-2-11-21)22-13-18(14-22)24-17-4-3-9-20-12-17/h1-12,18H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPGYALJKQVLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromophenyl pyrrole and 3-hydroxypyridine.

Formation of Pyrrole Derivative: The 4-bromophenyl pyrrole can be synthesized through a Suzuki coupling reaction between 4-bromophenyl boronic acid and pyrrole under palladium catalysis.

Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction involving an appropriate precursor, such as a β-amino alcohol, under acidic conditions.

Final Coupling: The final step involves coupling the pyrrole derivative with the azetidine precursor in the presence of a base like potassium carbonate and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring (a four-membered nitrogen-containing heterocycle) undergoes nucleophilic substitution reactions, particularly at the nitrogen atom or adjacent carbons. Key findings include:

For example, reaction with methyl iodide in DMF produces N-methylated azetidine derivatives , enhancing solubility for pharmacological applications . Acidic hydrolysis of the azetidine ring generates 3-(pyridin-3-yloxy)propanamide intermediates.

Cycloaddition Involving the Pyrrole Moiety

The pyrrole ring participates in cycloaddition reactions, leveraging its aromaticity and electron-rich nature:

Nitration under mild conditions selectively modifies the pyrrole ring without affecting the azetidine or pyridine groups . Click chemistry with azides generates triazole derivatives, which are valuable in bioorthogonal labeling.

Carbonyl Group Reactivity: Nucleophilic Acyl Substitutions

The ketone group undergoes nucleophilic acyl substitutions, enabling functionalization:

Grignard reagents like methylmagnesium bromide yield tertiary alcohols , while reductive amination with benzylamine produces secondary amines with retained heterocyclic motifs .

Oxidation and Reduction Reactions

The compound’s pyridine and pyrrole groups participate in redox transformations:

Pyridine N-oxidation improves solubility and binding affinity in medicinal chemistry contexts . Catalytic hydrogenation of the pyrrole ring is selective and preserves the azetidine structure .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antifungal Agents :

The compound has been identified as a potential antifungal agent. Research indicates that derivatives of pyrrole, including this compound, exhibit significant antifungal activity against various pathogens. The mechanism likely involves the disruption of fungal cell membrane integrity, which is critical for their survival . -

Protein Kinase Inhibition :

The structure of this compound suggests potential activity as a protein kinase inhibitor. Protein kinases are crucial in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. Studies have shown that modifications to the pyrrole and pyridine moieties can enhance selectivity and potency against specific kinases . -

Antioxidant Properties :

Some derivatives of related compounds have demonstrated antioxidant activity, which is essential in combating oxidative stress-related diseases. The presence of the pyrrole structure may contribute to radical scavenging capabilities, making it a candidate for further exploration in antioxidant therapies .

Material Science Applications

-

Organic Light Emitting Diodes (OLEDs) :

Compounds with similar structures have been investigated for use in OLEDs due to their electronic properties. The conjugated system formed by the pyrrole and phenyl groups can facilitate charge transport, which is vital for efficient light emission . -

Polymer Chemistry :

The compound can serve as a building block for synthesizing polymers with tailored properties. Its unique functional groups allow for copolymerization with other monomers, leading to materials with specific mechanical and thermal properties suitable for various applications, including coatings and composites .

Case Study 1: Antifungal Activity

A study published in Google Patents explored the antifungal properties of pyrrole derivatives, including those similar to (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. The results indicated that certain modifications enhanced the efficacy against Candida species, providing a foundation for developing new antifungal therapies .

Case Study 2: Protein Kinase Inhibition

Research conducted on a series of pyridine-based compounds showed that specific analogs exhibited promising inhibition against several protein kinases involved in cancer progression. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could be optimized for better selectivity and potency .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The pyrrole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways. The azetidine ring can introduce strain into the molecule, enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we analyze structurally related methanone derivatives from the literature. Key comparisons include synthesis strategies, substituent effects, and functional group interactions.

Structural Analysis

- Target Compound vs. Pyridine-Methanone (): The pyridine-based analog () shares the methanone core but lacks the azetidine and pyrrole groups. Its electron-withdrawing substituents (iodo, trifluoromethyl) contrast with the target compound’s electron-rich pyrrole and azetidine-ether linkage. The iodine atom in enhances reactivity for cross-coupling reactions, whereas the azetidine in the target compound may improve metabolic stability .

- Target Compound vs. The dihydropyrazole ring introduces conformational constraints compared to the azetidine’s smaller, more rigid structure. Synthesis of the dihydropyrazole analog requires prolonged reflux (11–36 hours), suggesting the target compound’s azetidine formation might involve milder conditions .

- Target Compound vs. Piperidine-Pyrrolidine-Methanone (): The piperidine-pyrrolidine analog () replaces the azetidine with a bulkier piperidine group, likely altering solubility and bioavailability. The pyrrolidine substituent in both compounds provides tertiary amine functionality, but the azetidine’s smaller ring size in the target compound reduces steric hindrance .

- Target Compound vs. Pyrazoline-Methanone (): The pyrazoline derivative () features a partially saturated pyrazole ring, contrasting with the fully unsaturated pyrrole in the target compound. The 2-methylphenyl group in may enhance lipophilicity, whereas the pyridin-3-yloxy group in the target compound introduces polarity .

Research Implications

Comparative studies should prioritize solubility, metabolic stability, and synthetic scalability, leveraging insights from the referenced compounds .

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of a pyrrole derivative, which is subsequently modified to include a phenyl and azetidine moiety. The general synthetic route can be outlined as follows:

- Formation of Pyrrole : Starting from appropriate aromatic precursors, the pyrrole ring is synthesized through cyclization reactions.

- Azetidine Construction : The azetidine ring is introduced via nucleophilic substitution reactions involving suitable halides and amines.

- Final Coupling : The final compound is obtained by coupling the pyrrole and azetidine components, often using coupling agents or catalysts to facilitate the reaction.

Antifungal and Antimicrobial Properties

Research indicates that compounds containing pyrrole and azetidine structures exhibit significant antifungal and antimicrobial activities. For instance, a study highlighted that similar pyrrole derivatives showed enhanced antifungal effects against various strains, suggesting that the incorporation of the pyrrole moiety may be crucial for biological activity .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in several studies. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, indicating their potential use in preventing oxidative stress-related diseases .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. Specifically, compounds targeting dopamine receptors have shown promise in protecting neuronal cells from degeneration, which could be beneficial in treating conditions such as Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Enhances potency against fungal strains |

| Alteration of alkyl chain length on azetidine | Affects receptor binding affinity |

| Variation in substituents on the pyrrole ring | Modulates antioxidant capacity |

These modifications can lead to improved selectivity and efficacy against specific biological targets.

Case Study 1: Antifungal Activity

In a comparative study, several pyrrole-based compounds were synthesized and screened for antifungal activity against Candida albicans. The results indicated that derivatives with the azetidine moiety exhibited significantly lower Minimum Inhibitory Concentrations (MICs), demonstrating enhanced antifungal properties compared to their non-pyrrole counterparts .

Case Study 2: Neuroprotective Effects

A study published in Pharmacology Reports evaluated the neuroprotective effects of a related compound on dopaminergic neurons in vitro. The findings revealed that treatment with the compound resulted in reduced apoptosis and increased cell viability under oxidative stress conditions, suggesting its potential therapeutic application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone?

- Methodology : Multi-component reactions are widely used for synthesizing pyrrole-containing compounds. For example, a four-component one-pot reaction under reflux conditions (xylene, 25–30 hours) followed by purification via recrystallization (methanol) yields functionalized pyrroles with 67–85% efficiency . Key steps include:

- Refluxing with chloranil as an oxidizing agent.

- Isolation of the organic layer and repeated washing.

- Structural confirmation via IR (e.g., C=O stretch at ~1650 cm⁻¹) and NMR (δ 6.5–8.5 ppm for aromatic protons) .

Q. How is the compound characterized spectroscopically?

- Methodology :

- IR Spectroscopy : Identifies carbonyl (C=O) and aromatic C-H stretches. For similar methanones, C=O peaks appear at ~1670 cm⁻¹ .

- NMR :

- 1H NMR : Aromatic protons in the pyrrole and pyridine rings resonate at δ 6.5–8.5 ppm. Azetidine protons appear as multiplets at δ 3.0–4.5 ppm .

- 13C NMR : Carbonyl carbons are observed at ~190 ppm, while aromatic carbons range from 110–150 ppm .

Q. What safety precautions are required when handling this compound?

- Methodology :

- Use PPE (gloves, goggles) to avoid skin/eye contact, which may cause irritation or blistering .

- Work in a fume hood to prevent inhalation of dust/aerosols, as respiratory irritation is possible .

- Store in a cool, dry place away from oxidizers, and follow institutional guidelines for hazardous waste disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. achieved 85% yield using xylene .

- Catalyst Optimization : Explore Lewis acids (e.g., ZnCl₂) or palladium catalysts for Suzuki-Miyaura coupling to functionalize the pyridine ring .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal reflux duration (e.g., 25–30 hours in ) .

Q. How to resolve contradictory spectral data during structural elucidation?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the aromatic region (δ 6.5–8.5 ppm) by correlating with carbon shifts .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₉H₁₈N₃O₂: 320.14 g/mol) to rule out impurities .

- X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated for related pyrazole-methanones .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodology :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). A structurally similar nitro-pyrazole-pyrrolidinyl methanone showed IC₅₀ values <10 µM .

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays. The pyridine-azetidine moiety may target ATP-binding pockets .

- Dose-Response Studies : Compare EC₅₀ values with analogs to establish structure-activity relationships (SAR) .

Q. How to design experiments for environmental fate analysis?

- Methodology :

- Partitioning Studies : Measure logP (octanol-water) to assess hydrophobicity. Predicted logP for this compound is ~2.5, indicating moderate bioavailability .

- Degradation Kinetics : Expose to UV light or microbial cultures (e.g., Pseudomonas spp.) and monitor decomposition via LC-MS .

- Ecotoxicology : Evaluate effects on Daphnia magna or algae growth to estimate ecological risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.